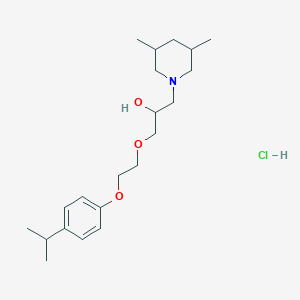
1-(3,5-Dimethylpiperidin-1-yl)-3-(2-(4-isopropylphenoxy)ethoxy)propan-2-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,5-Dimethylpiperidin-1-yl)-3-(2-(4-isopropylphenoxy)ethoxy)propan-2-ol hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a piperidine ring substituted with dimethyl groups, an ethoxy linkage, and a phenoxy group with an isopropyl substituent, making it a complex molecule with diverse chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3,5-dimethylpiperidine, 4-isopropylphenol, and ethylene oxide.
Step 1: The 3,5-dimethylpiperidine is reacted with ethylene oxide under basic conditions to form 1-(3,5-dimethylpiperidin-1-yl)ethanol.
Step 2: The intermediate is then reacted with 4-isopropylphenol in the presence of a strong base like sodium hydride to form the ether linkage, yielding 1-(3,5-dimethylpiperidin-1-yl)-3-(2-(4-isopropylphenoxy)ethoxy)propan-2-ol.
Step 3: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including continuous flow reactions and the use of automated reactors to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the piperidine ring.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents such as LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alkanes or modified piperidine derivatives.
Substitution: Various substituted phenoxy derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under different chemical conditions.
Biology and Medicine:
- Potential applications in drug development due to its structural features that may interact with biological targets.
- Investigated for its pharmacological properties, including potential as a therapeutic agent.
Industry:
- Utilized in the development of specialty chemicals and materials.
- May serve as an intermediate in the synthesis of agrochemicals or other industrial products.
作用机制
The mechanism by which 1-(3,5-Dimethylpiperidin-1-yl)-3-(2-(4-isopropylphenoxy)ethoxy)propan-2-ol hydrochloride exerts its effects depends on its interaction with molecular targets such as enzymes or receptors. The piperidine ring and phenoxy group are likely involved in binding to these targets, influencing biological pathways and cellular responses.
相似化合物的比较
1-(3,5-Dimethylpiperidin-1-yl)-3-(2-phenoxy)propan-2-ol hydrochloride: Lacks the isopropyl group, potentially altering its pharmacological profile.
1-(3,5-Dimethylpiperidin-1-yl)-3-(2-(4-methylphenoxy)ethoxy)propan-2-ol hydrochloride: Contains a methyl group instead of an isopropyl group, which may affect its chemical reactivity and biological activity.
Uniqueness:
- The presence of the isopropyl group in 1-(3,5-Dimethylpiperidin-1-yl)-3-(2-(4-isopropylphenoxy)ethoxy)propan-2-ol hydrochloride may enhance its lipophilicity and binding affinity to certain biological targets, making it a unique candidate for specific applications in medicinal chemistry.
属性
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)-3-[2-(4-propan-2-ylphenoxy)ethoxy]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO3.ClH/c1-16(2)19-5-7-21(8-6-19)25-10-9-24-15-20(23)14-22-12-17(3)11-18(4)13-22;/h5-8,16-18,20,23H,9-15H2,1-4H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDUFIVINUELSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC(COCCOC2=CC=C(C=C2)C(C)C)O)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2416874.png)
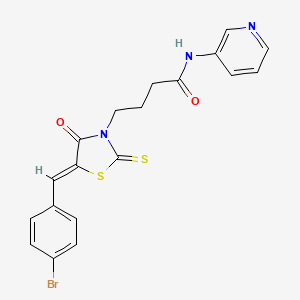
![2-({1-[4-(propan-2-yl)phenyl]-1H-tetrazol-5-yl}sulfanyl)-N-(prop-2-en-1-yl)acetamide](/img/structure/B2416876.png)
![2-[2-[(Z)-2-cyano-3-(2,4-difluoroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2416877.png)
![tert-Butyl ((1-aminotetrahydro-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-pyran]-4-yl)methyl)carbamate](/img/structure/B2416882.png)
![4-(3-chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2416884.png)
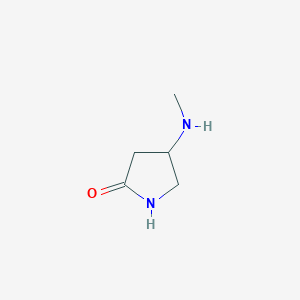
![2-[5-(Pyrrolidine-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2416887.png)
![2-{[(1E)-2-cyano-4-ethoxy-3,4-dioxobut-1-en-1-yl]amino}benzoic acid](/img/structure/B2416888.png)
![3-[2-(4-iodophenoxy)phenyl]acrylic acid](/img/structure/B2416890.png)
![N-(4-fluorophenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2416892.png)
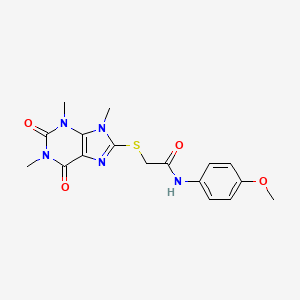
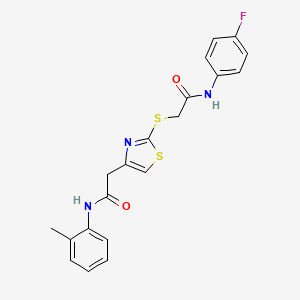
![5-chloro-2-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2416897.png)
